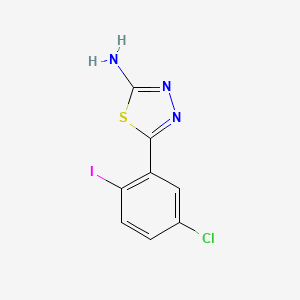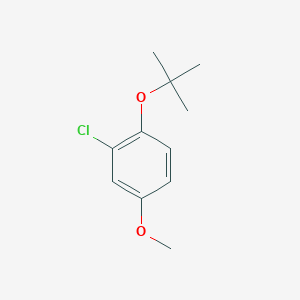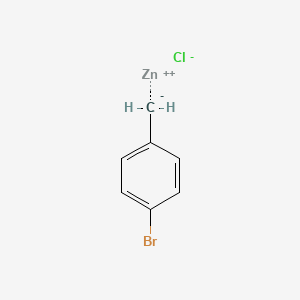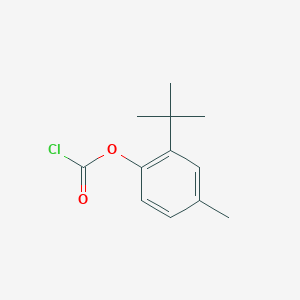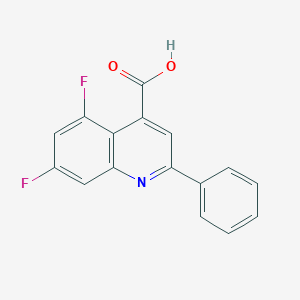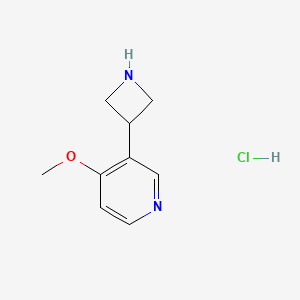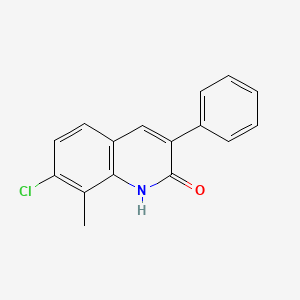
7-Chloro-2-hydroxy-8-methyl-3-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-8-methyl-3-phenyl-2-quinolinol is a heterocyclic compound with the molecular formula C16H12ClNO and a molecular weight of 269.73 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 7-chloro-8-methyl-3-phenyl-2-quinolinol can be achieved through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacob and Friedländer synthesis methods are often employed for constructing the quinoline scaffold . Industrial production methods may involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yield and minimal environmental impact .
Chemical Reactions Analysis
7-Chloro-8-methyl-3-phenyl-2-quinolinol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroquinoline compounds .
Scientific Research Applications
7-Chloro-8-methyl-3-phenyl-2-quinolinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-8-methyl-3-phenyl-2-quinolinol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit various enzymes and disrupt cellular processes, leading to their antibacterial and antimalarial effects . The compound may also interact with DNA and RNA, affecting replication and transcription processes .
Comparison with Similar Compounds
7-Chloro-8-methyl-3-phenyl-2-quinolinol can be compared with other similar compounds such as:
5,7-Dichloro-8-hydroxy-2-methylquinoline: This compound has similar structural features but differs in its substitution pattern, leading to distinct biological activities.
4-Hydroxy-2-quinolones: These compounds share the quinoline scaffold but have different functional groups, resulting in varied chemical reactivity and applications.
The uniqueness of 7-chloro-8-methyl-3-phenyl-2-quinolinol lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Conclusion
7-Chloro-8-methyl-3-phenyl-2-quinolinol is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to undergo diverse reactions and exhibit a range of biological activities, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C16H12ClNO |
|---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
7-chloro-8-methyl-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12ClNO/c1-10-14(17)8-7-12-9-13(16(19)18-15(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
InChI Key |
UQOYYWZXWYQMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C(=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


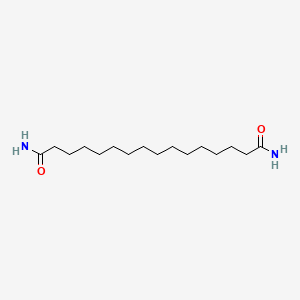
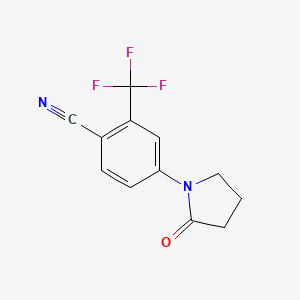
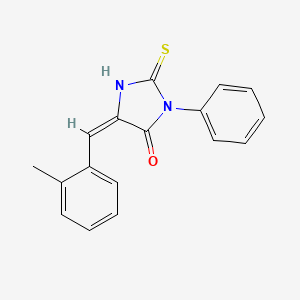
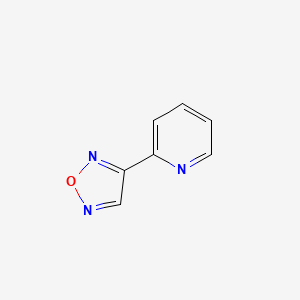
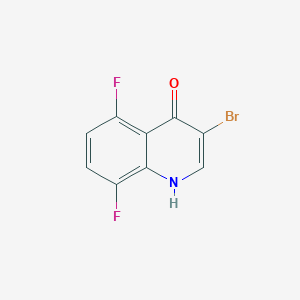
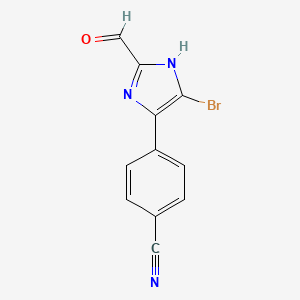
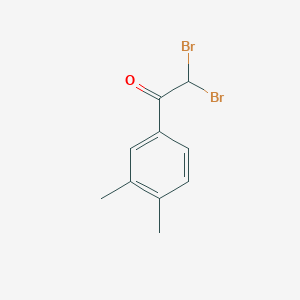
![6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13707149.png)
